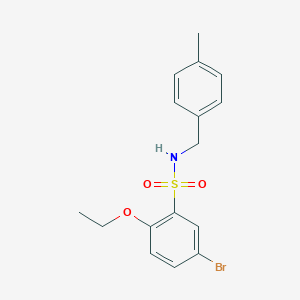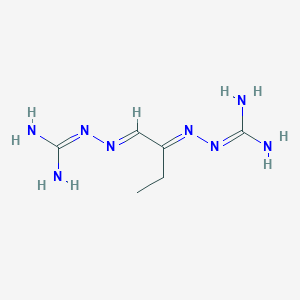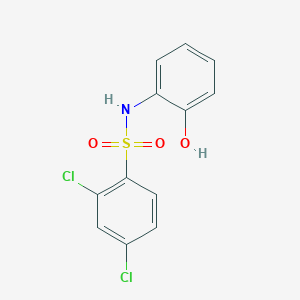
FADH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FADH2 is a redox cofactor derived from riboflavin (vitamin B2). It plays a crucial role in various biological processes, particularly in the oxidative metabolism of carbohydrates, amino acids, and fatty acids. The compound is essential for the functionality of flavoenzymes involved in mitochondrial electron transport and other cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: FADH2 is synthesized from riboflavin through a series of enzymatic reactions. The primary synthetic route involves the phosphorylation of riboflavin to form flavin mononucleotide, followed by the adenylation of flavin mononucleotide to produce dihydroflavine-adenine dinucleotide .
Industrial Production Methods: Industrial production of dihydroflavine-adenine dinucleotide typically involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce riboflavin, which is then converted to dihydroflavine-adenine dinucleotide through enzymatic pathways .
Analyse Des Réactions Chimiques
Types of Reactions: FADH2 undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as an electron carrier in redox reactions, facilitating the transfer of electrons between different molecules .
Common Reagents and Conditions: Common reagents used in reactions involving dihydroflavine-adenine dinucleotide include oxidizing agents like oxygen and reducing agents such as nicotinamide adenine dinucleotide. The reactions typically occur under physiological conditions, with specific enzymes catalyzing the processes .
Major Products: The major products formed from reactions involving dihydroflavine-adenine dinucleotide include reduced or oxidized forms of the compound, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
FADH2 has a wide range of scientific research applications:
Mécanisme D'action
FADH2 exerts its effects by acting as a redox cofactor in various enzymatic reactions. It facilitates the transfer of electrons between different molecules, thereby playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as dehydrogenases and oxidases, to catalyze redox reactions .
Comparaison Avec Des Composés Similaires
- Flavin mononucleotide
- Nicotinamide adenine dinucleotide
- Nicotinamide adenine dinucleotide phosphate
Comparison: FADH2 is unique due to its conformational flexibility and ability to exist in multiple forms (stacked and unstacked). This versatility allows it to participate in a wide range of redox reactions and interact with various enzymes. In contrast, similar compounds like flavin mononucleotide and nicotinamide adenine dinucleotide have more rigid structures and specific roles in cellular processes .
Propriétés
Numéro CAS |
1910-41-4 |
|---|---|
Formule moléculaire |
C27H35N9O15P2 |
Poids moléculaire |
787.6 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,5-dihydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H35N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,32,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |
Clé InChI |
YPZRHBJKEMOYQH-UYBVJOGSSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES isomérique |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C3=C(N2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
| 1910-41-4 | |
Description physique |
Solid |
Synonymes |
1,5-dihydro-FAD FADH2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


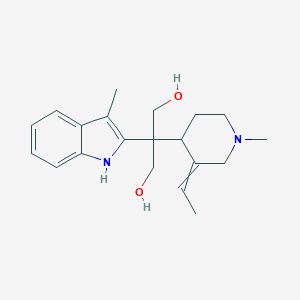
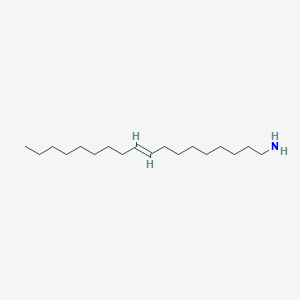
![1-(2-Chlorophenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B238955.png)
![1-(2-Chlorophenyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B238956.png)




![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
